molecular formula C12H10Cl2N4O3 B5753708 N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B5753708
M. Wt: 329.14 g/mol
InChI Key: KAFWLMHJEBAPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as DANI, is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. DANI belongs to the class of nitroimidazole derivatives, which have been extensively studied for their antimicrobial and anticancer properties. In

Mechanism of Action

The exact mechanism of action of N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood. However, studies have suggested that N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also been shown to have antibacterial activity by inhibiting bacterial growth and disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its relatively simple synthesis method. N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is also stable and can be stored at room temperature for extended periods of time. However, one limitation of using N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research include the development of N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives and investigating its potential as a radiosensitizer.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2,5-dichloroaniline with 2-methyl-5-nitroimidazole in the presence of acetic anhydride and pyridine. The reaction yields N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide as a yellow crystalline solid with a melting point of 208-210°C. The purity of the compound can be determined by thin-layer chromatography and high-performance liquid chromatography.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been studied for its potential as an anticancer and antimicrobial agent. In vitro studies have shown that N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O3/c1-7-15-5-12(18(20)21)17(7)6-11(19)16-10-4-8(13)2-3-9(10)14/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFWLMHJEBAPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,5-Dichloro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

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